
Band 3 Protein (824-829) (human)
Vue d'ensemble
Description
Band 3 Protein (824-829) (human) is a synthetic peptide corresponding to residues 824–829 of the human erythrocyte anion exchanger 1 (AE1), also known as Band 2. This six-amino-acid fragment (Tyr-Val-Lys-Arg-Val-Lys-OH) is derived from the cytoplasmic domain of Band 3, a critical transmembrane protein responsible for mediating chloride-bicarbonate exchange in red blood cells . The peptide is characterized by high purity (>95%) and is utilized in biochemical studies to investigate protein-protein interactions, membrane complex assembly, and therapeutic applications . Notably, it has been explored for its role in modulating immune responses and treating infections, such as Pseudomonas aeruginosa, through mechanisms involving inhibition of melanotropin release factor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Band 3 Protein (824-829) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Band 3 Protein (824-829) (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-throughput purification methods, such as preparative HPLC, ensures the production of high-purity peptides .
Analyse Des Réactions Chimiques
Types of Reactions
Band 3 Protein (824-829) (human) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Sulfoxides and disulfides.
Reduction: Thiols.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Biochemical Studies
- Peptide Synthesis and Characterization : Band 3 Protein (824-829) serves as a model peptide for studying peptide synthesis, purification, and characterization techniques. Its unique sequence allows researchers to explore methodologies in peptide chemistry and biochemistry.
- Erythrocyte Membrane Dynamics : Researchers utilize this peptide to investigate the structure and function of erythrocyte membranes, focusing on ion transport mechanisms that are vital for cellular homeostasis.
Disease Mechanisms
- Hereditary Spherocytosis : Alterations in Band 3 protein function can lead to hereditary spherocytosis, a condition characterized by the destruction of red blood cells. Studies focus on how mutations in the Band 3 protein affect erythrocyte stability and morphology .
- Diabetes : The role of Band 3 in diabetes is under investigation, particularly how changes in its function may influence erythrocyte behavior and overall metabolic health.
Diagnostic Tools
- Autoantibody Detection : The peptide has been utilized in developing diagnostic assays to detect autoantibodies against Band 3, which can indicate various hemolytic anemias and other erythrocyte-related disorders .
Therapeutic Interventions
- Cerebral Malaria Management : Research indicates that synthetic peptides based on Band 3 can block adhesion processes involved in cerebral malaria, suggesting potential therapeutic applications in managing this condition .
Biopharmaceuticals
- Recombinant Production : The production of Band 3 Protein (824-829) through recombinant DNA technology allows for high-purity peptides suitable for research and therapeutic use. This is crucial for ensuring consistency and reliability in experimental results .
Quality Control
- Stability Testing : The stability of Band 3 Protein during storage conditions is critical for its application in transfusion medicine. Studies show that structural changes occur over time, impacting the functional quality of stored erythrocytes .
Case Studies
Mécanisme D'action
The Band 3 protein facilitates the exchange of chloride and bicarbonate ions across the erythrocyte membrane through an anion exchange mechanism. This process is essential for maintaining the acid-base balance in the blood. The protein’s amino-terminal region contains binding sites for hemoglobin, glycolytic enzymes, and ankyrin, which help maintain the structural integrity of erythrocytes by linking the lipid bilayer to the cytoskeletal network . The transport mechanism involves the coupled movement of chloride and bicarbonate ions, which is facilitated by conformational changes in the protein .
Comparaison Avec Des Composés Similaires
Sequence and Structural Homology
Table 1: Sequence and Structural Comparison of Band 3 Protein Fragments and Related Peptides
- Charged residues in Band 3 (824–829) distinguish it from the neutral Pro-Leu-Gly-NH₂, which lacks ionizable side chains .
- Structural Context : Unlike the C1 peptide, which adopts a conformation enabling protease activation, Band 3 (824–829) likely forms transient interactions via its lysine and arginine residues .
Functional Roles
Activité Biologique
Band 3 protein, also known as anion exchanger 1 (AE1) or solute carrier family 4 member 1 (SLC4A1), is a crucial membrane protein primarily found in red blood cells. It plays a significant role in the transport of bicarbonate and chloride ions across the erythrocyte membrane, facilitating the "Chloride Shift," which is essential for efficient oxygen delivery and carbon dioxide removal during respiration. The specific peptide sequence of interest, Band 3 Protein (824-829), is represented by the amino acid sequence YVKRVK .
Biological Activity
The biological activity of Band 3 protein is multifaceted, primarily revolving around its function in ion transport and its structural integrity within the erythrocyte membrane. Here are some key points regarding its biological activity:
- Ion Exchange Mechanism : Band 3 mediates the exchange of bicarbonate (HCO3-) and chloride (Cl-) ions at a 1:1 ratio. This exchange is vital for maintaining acid-base balance in blood and facilitating gas exchange in tissues .
- Structural Role : Band 3 constitutes approximately 25% of the red blood cell membrane surface and serves as a structural component that maintains cell integrity and flexibility. Its interactions with cytoskeletal proteins are critical for preserving erythrocyte shape and deformability .
- Immunological Recognition : The peptide regions, particularly residues 824-829, have been implicated in the recognition of aged or damaged erythrocytes by autoantibodies. This recognition process is significant in conditions like autoimmune hemolytic anemia, where antibodies target altered band 3 proteins .
Research Findings
Numerous studies have explored the implications of Band 3 protein's structure and function:
- Storage Effects : Research indicates that changes in band 3 structure occur during blood storage, affecting its functionality. Immunoblot analyses show that storage leads to increased susceptibility to proteolytic degradation and alterations in binding sites for autoantibodies .
- Oligomerization : Spectroscopic studies have demonstrated that band 3 can form oligomers, which may influence its transport activity and interactions with other membrane proteins, such as glucose transporters .
- Pathological Conditions : In diseases like thalassemia and sickle cell disease, oxidative stress can induce modifications in band 3, leading to increased autoantibody binding and hemolysis. This highlights the importance of band 3 as a target for therapeutic intervention in these conditions .
Case Studies
Several case studies have illustrated the clinical relevance of Band 3 protein:
- Autoimmune Hemolytic Anemia : A study demonstrated that patients with autoimmune hemolytic anemia exhibited elevated levels of antibodies against band 3, particularly targeting the peptide regions associated with aging erythrocytes. This suggests that monitoring band 3 modifications could aid in diagnosing and managing this condition .
- Transfusion Outcomes : Another investigation focused on the impact of storage duration on transfusion outcomes. It was found that alterations in band 3 during prolonged storage correlated with reduced red blood cell viability post-transfusion, emphasizing the need for optimal storage conditions to preserve band 3 integrity .
Data Table
Here is a summary table detailing the characteristics and functions of Band 3 Protein (824-829):
Characteristic | Details |
---|---|
Name | Band 3 Protein (824-829) |
Sequence | YVKRVK |
Molecular Weight | 791.99 Da |
Function | Chloride-bicarbonate exchange |
Location | Erythrocyte membrane |
Role in Disease | Target for autoantibodies in hemolytic anemia |
Storage Conditions | -20°C for lyophilized form |
Q & A
Basic Research Questions
Q. What experimental techniques are recommended for initial structural and functional characterization of Band 3 Protein (824-829) (human)?
Methodological Answer:
- Primary Structure Verification : Use Edman degradation or tandem mass spectrometry (MS/MS) to confirm the amino acid sequence. For peptides, LC-MS with collision-induced dissociation (CID) is effective for fragmentation analysis .
- Secondary Structure Analysis : Circular dichroism (CD) spectroscopy can identify α-helical or β-sheet motifs, which are critical for membrane protein folding. Compare results to known Band 3 structural domains (e.g., cytoplasmic vs. transmembrane regions) .
- Functional Assays : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with ligands like ankyrin-1 or hemoglobin, as Band 3 is involved in erythrocyte membrane stability and gas exchange .
Q. How can researchers ensure reproducibility in western blot analysis of Band 3 Protein (824-829) (human)?
Methodological Answer:
- Balanced Experimental Design : Include technical replicates across multiple gels to control for gel-to-gel variability. Use a loading control (e.g., β-actin) and calculate target-to-control ratios for normalization .
- Antibody Validation : Pre-screen commercial antibodies using knockout cell lines or competitive peptides (e.g., unlabeled Band 3 (824-829)) to confirm specificity. Cross-reference with structural databases like UniProt (ID P02730) .
- Data Reporting : Follow guidelines such as the "blotRig" framework to document electrophoresis conditions, antibody dilutions, and quantification software parameters .
Advanced Research Questions
Q. How can structural homology modeling address gaps in experimental data for Band 3 Protein (824-829) (human)?
Methodological Answer:
- Template Selection : Use SWISS-MODEL or Phyre2 to identify high-identity templates (e.g., PDB: 4YZ0 for human Band 3 transmembrane domain). Prioritize templates with resolved anion-binding sites .
- Model Validation : Calculate root-mean-square deviation (RMSD) between modeled and experimental structures (if available). Use MolProbity to assess steric clashes and Ramachandran plot outliers .
- Functional Predictions : Simulate anion transport using molecular dynamics (MD) software like GROMACS. Compare chloride ion trajectories to mutagenesis studies (e.g., Lys430Glu mutations disrupting transport) .
Q. What strategies resolve contradictions in reported binding affinities of Band 3 Protein (824-829) with hemoglobin?
Methodological Answer:
- Contextual Variable Control : Standardize buffer conditions (pH 7.4, 150 mM NaCl) to mimic physiological erythrocyte environments. Note that pH shifts alter Band 3’s conformation and binding capacity .
- Orthogonal Assays : Compare ITC (thermodynamic) and SPR (kinetic) data to distinguish stoichiometry vs. on/off rates. For example, SPR may reveal rapid hemoglobin dissociation missed by equilibrium methods .
- Meta-Analysis : Use tools like PRISMA to systematically review published KD values, stratifying by methodology. Address outliers through collaborative inter-laboratory validation .
Q. How can machine learning improve predictions of Band 3 Protein (824-829) interactions with small molecules?
Methodological Answer:
- Feature Engineering : Integrate 3D structural data (e.g., AlphaFold2 predictions) with sequence-based embeddings (e.g., ProtBERT) to capture binding pocket dynamics .
- Model Training : Use graph neural networks (GNNs) like FeatNN, which incorporates protein-ligand interaction graphs. Train on datasets like BindingDB, filtering for anion transporter targets .
- Cross-Species Validation : Test models on homologs (e.g., murine Band 3) to assess generalizability. Address sequence divergence using attention mechanisms highlighting conserved residues .
Q. What ethical considerations apply to clinical studies involving Band 3 Protein (824-829) mutations?
Methodological Answer:
- Participant Selection : Use inclusion criteria aligned with OMIM entries (e.g., SLC4A1-related disorders like hereditary spherocytosis). Document genetic screening protocols to avoid population bias .
- Data Anonymization : Encrypt genomic data using GDPR-compliant tools (e.g., GA4GH standards). Exclude rare variants from public databases to prevent re-identification .
- Ethics Review : Submit study designs to institutional review boards (IRBs) with expertise in hematological disorders. Pre-register trials on ClinicalTrials.gov to enhance transparency .
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65N11O8/c1-21(2)29(47-31(50)25(40)20-23-13-15-24(49)16-14-23)34(53)45-26(10-5-7-17-38)32(51)44-27(12-9-19-43-37(41)42)33(52)48-30(22(3)4)35(54)46-28(36(55)56)11-6-8-18-39/h13-16,21-22,25-30,49H,5-12,17-20,38-40H2,1-4H3,(H,44,51)(H,45,53)(H,46,54)(H,47,50)(H,48,52)(H,55,56)(H4,41,42,43)/t25-,26-,27-,28-,29-,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZHWEVWEDGAGN-WPMUBMLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65N11O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
792.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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